4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE
Overview
Description
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE is a useful research compound. Its molecular formula is C19H10BrF3N2OS2 and its molecular weight is 483.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-bromophenyl)-6-(2-thienyl)-2-[(3,3,3-trifluoro-2-oxopropyl)thio]nicotinonitrile is 481.93700 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis
The crystal structure of nicotinonitrile derivatives reveals non-planar molecules with significant dihedral angles between central pyridine rings and adjacent phenyl rings. Such structures facilitate weak intramolecular interactions and contribute to the formation of supramolecular assemblies in the solid state, emphasizing the importance of these compounds in materials science and crystal engineering (Chantrapromma et al., 2009).
Synthetic Utility
These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their broad utility in organic synthesis. For instance, they are used in the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with promising antimicrobial properties (Kheder & Mabkhot, 2012). Additionally, their utility in synthesizing aza-analogues of furamidine shows potential in antiprotozoal activity, indicating their importance in medicinal chemistry (Ismail et al., 2003).
Molecular Modifications and Biological Activities
The modification of such nicotinonitrile derivatives leads to compounds with varied biological activities. Synthesis and analysis of these compounds, including their structural modifications and subsequent biological evaluation, provide insights into their potential as pharmacological agents. For example, derivatives have been synthesized with specific molecular changes aimed at enhancing solid-state emission for applications in optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Properties
IUPAC Name |
4-(4-bromophenyl)-6-thiophen-2-yl-2-(3,3,3-trifluoro-2-oxopropyl)sulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF3N2OS2/c20-12-5-3-11(4-6-12)13-8-15(16-2-1-7-27-16)25-18(14(13)9-24)28-10-17(26)19(21,22)23/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJBBUVNPRGMAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF3N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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